D-Glucose - 2280-44-6

D-Glucose

Catalog Number: EVT-401799
CAS Number: 2280-44-6
Molecular Formula: C6H12O6
Molecular Weight: 180.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hexopyranose is a hexose.
Hexose is a natural product found in Punica granatum, Prunus angustifolia, and Streptomyces griseus with data available.
Source and Classification

D-Glucose is classified as an aldohexose due to its six carbon atoms and the presence of an aldehyde group. It is commonly found in both free form and as part of larger carbohydrates such as starch and cellulose. In nature, D-Glucose can be sourced from the hydrolysis of polysaccharides like starch or glycogen, which are prevalent in many plants and animal tissues.

Synthesis Analysis

Methods of Synthesis

D-Glucose can be synthesized through several methods:

  1. Hydrolysis of Starch: Enzymatic hydrolysis involves breaking down starch into glucose using enzymes like amylase.
  2. Kiliani-Fischer Synthesis: This method involves the addition of cyanide to glyceraldehyde, followed by a series of reactions including hydrolysis and lactonization to yield D-Glucose.
  3. Chemical Synthesis: D-Glucose can also be produced through chemical reactions involving other sugars or sugar derivatives.

Technical Details

The Kiliani-Fischer synthesis is particularly notable for producing labeled forms of D-Glucose, such as D-Glucose-3-14C, which are used in metabolic studies. The process involves multiple steps, including the formation of cyanohydrins and subsequent hydrolysis to yield the desired sugar .

Molecular Structure Analysis

Structure

D-Glucose exists primarily in two cyclic forms: the pyranose (six-membered ring) and furanose (five-membered ring). The pyranose form is more stable and prevalent in solution.

  1. Haworth Projection:
    • α-D-Glucopyranose: Hydroxyl group on C-1 is below the plane.
    • β-D-Glucopyranose: Hydroxyl group on C-1 is above the plane.

Data

The molecular weight of D-Glucose is approximately 180.18 g/mol. Its structure can be represented as follows:

D Glucose C6H12O6\text{D Glucose }C_6H_{12}O_6
Chemical Reactions Analysis

Reactions Involving D-Glucose

D-Glucose participates in various biochemical reactions:

  1. Glycolysis: The metabolic pathway that converts glucose into pyruvate, producing ATP.
  2. Fermentation: Anaerobic conversion of glucose into ethanol and carbon dioxide by yeast.
  3. Glycogenesis: The process of converting excess glucose into glycogen for storage.

Technical Details

In glycolysis, D-Glucose undergoes phosphorylation by hexokinase to form glucose-6-phosphate, which is then further metabolized through a series of enzymatic reactions .

Mechanism of Action

Process

The mechanism by which D-Glucose acts primarily involves its role in cellular respiration:

  1. Entry into Cells: D-Glucose enters cells via glucose transporters (GLUT).
  2. Phosphorylation: Once inside, it is phosphorylated to glucose-6-phosphate.
  3. Metabolism: Glucose-6-phosphate can enter glycolysis or be converted to glycogen for storage.

Data

The rate at which D-Glucose enters cells is influenced by insulin levels, which facilitate the uptake of glucose by muscle and adipose tissues.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Approximately 146 °C (295 °F)

Chemical Properties

D-Glucose exhibits reducing properties due to its aldehyde group, allowing it to participate in redox reactions. It can undergo fermentation to produce ethanol under anaerobic conditions.

Applications

Scientific Uses

D-Glucose has numerous applications across various fields:

  1. Biochemistry: Used extensively in metabolic studies and as a substrate for fermentation processes.
  2. Clinical Diagnostics: Measurement of blood glucose levels is crucial for diagnosing diabetes mellitus.
  3. Food Industry: Utilized as a sweetener and energy source in various food products.
Historical Synthesis and Discovery of D-Glucose

Early Isolation and Nomenclature: Contributions of Andreas Marggraf and Jean Baptiste Dumas

The foundational work on glucose isolation began with Andreas Sigismund Marggraf (1709–1782), a German chemist whose analytical rigor laid the groundwork for carbohydrate chemistry. In 1747, Marggraf isolated a crystalline substance from raisins using aqueous extraction and alcohol purification. He described this compound as "eine Art Zucke" (a type of sugar), noting its purity through a sharp melting point of ~150°C (302°F) and reduced sweetness compared to sucrose [2] [4] [9]. This marked the first documented isolation of glucose, though Marggraf did not identify its structural uniqueness.

Marggraf's methodology was revolutionary for its time. By leveraging precipitation techniques and solvent-based fractionation, he differentiated glucose from sucrose in plant sources. His parallel discovery of sugar in beets (also in 1747) used ethanol to extract sucrose, indirectly advancing glucose research by demonstrating that sugars could derive from non-tropical sources [4] [9]. Despite this, glucose remained chemically undefined until Jean Baptiste Dumas formalized the term "glucose" in 1838, deriving it from the Greek glykýs (sweet) to systematize its classification as a distinct sugar [1].

The nomenclature evolved further with Friedrich August Kekulé, who proposed "dextrose" in 1866 to reflect its dextrorotatory property (rightward rotation of polarized light). This term persists in clinical and nutritional contexts, distinguishing D-glucose from its enantiomer, L-glucose, which is synthetically produced and biologically inactive [1] [8].

Table 1: Key Milestones in Early Glucose Research

YearScientistContributionSignificance
1747Andreas MarggrafIsolated glucose from raisinsFirst purification of glucose; established purity via melting point
1747Andreas MarggrafExtracted sugar from beetsProved sugars exist beyond sugarcane
1838Jean Baptiste DumasCoined "glucose"Standardized nomenclature
1866Friedrich KekuléProposed "dextrose"Linked name to optical activity

Emil Fischer’s Configurational Assignments: Nobel Prize-Winning Work on Stereochemical Resolution

Emil Fischer (1852–1919) revolutionized organic chemistry by resolving the stereochemical complexity of sugars. His work began with the 1875 discovery of phenylhydrazine, a reagent that formed crystalline osazones with aldoses. This reaction enabled the differentiation of sugars like glucose, fructose, and mannose based on their crystallization patterns and melting points [3] [5]. By 1891, Fischer had synthesized over 30 sugars, including D-glucose, and mapped the 16 possible aldohexose stereoisomers. His approach combined degradation and chain extension:

  • Wohl Degradation: Shortened sugar chains to determine chiral center configurations (e.g., degrading aldohexoses to aldopentoses) [6].
  • Kilianni-Fischer Synthesis: Extended chains by adding cyanide to aldehydes, creating new sugars while preserving stereochemistry [6].

Fischer established D-glucose’s absolute configuration as (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal, correlating carbon-5’s orientation with D-glyceraldehyde. This confirmed glucose as a D-sugar due to its highest-numbered chiral center matching D-glyceraldehyde’s configuration [6] [8]. His synthesis of D-glucose from formaldehyde in 1890 validated Baeyer’s hypothesis that sugars form via formaldehyde condensation in photosynthesis [5] [7].

In 1902, Fischer received the Nobel Prize in Chemistry for his "work on sugar and purine syntheses." The Nobel committee highlighted his resolution of molecular configurations and enzymatic specificity, noting that glucose’s stereochemistry dictated its metabolism by yeast enzymes—a phenomenon Fischer termed the "lock and key" mechanism [3] [7].

Table 2: Fischer’s Key Contributions to Glucose Chemistry

ConceptMethod/DiscoveryImpact
Phenylhydrazine ReactionFormation of osazone crystalsEnabled differentiation of isomeric sugars
Stereochemical MappingSynthesized all 16 aldohexose isomersDefined D/L nomenclature based on carbon-5 configuration
Absolute ConfigurationLinked glucose to D-glyceraldehydeEstablished standardized stereochemical reference
Enzymatic SpecificityObserved yeast fermentation of D-glucose onlyPioneered the "lock and key" enzyme-substrate model

Evolution of Structural Elucidation: From Chain Reduction to Cyclic Formulations

Early glucose research assumed an open-chain aldehyde structure. However, anomalies like glucose’s reluctance to undergo typical aldehyde reactions and its mutarotation (shifting optical rotation in solution) prompted reevaluation. Fischer’s open-chain model (1891) correctly assigned stereocenters but could not explain these phenomena [6] [8].

The breakthrough came with the proposal of cyclic hemiacetal structures. In 1893, Tanret identified α- and β-glucose anomers, showing that glucose equilibrates between two ring forms in water. This was formalized by Haworth in the 1920s, who introduced the pyranose ring conformation (six-membered oxygen-containing ring) and Fischer projections (2D representations of chirality). Key advancements included:

  • Mutarotation Mechanism: Equilibrium between α-D-glucopyranose (OH down at C1) and β-D-glucopyranose (OH up at C1), interconverting via the open-chain form [1] [8].
  • Conformational Analysis: Haworth’s chair models explained stability differences, with β-glucose predominating (64%) at equilibrium due to equatorial hydroxyl groups [6].

Fischer’s chain-reduction techniques (e.g., using sodium amalgam to reduce glucose to sorbitol) provided evidence for the aldehyde group, while X-ray crystallography later confirmed the cyclic structure’s bond angles and lengths. This evolution—from linear chains to dynamic rings—underscored carbohydrates’ functional versatility, influencing fields like glycoside synthesis and polymer chemistry [1] [6].

Properties

CAS Number

2280-44-6

Product Name

D-Glucose

IUPAC Name

6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2

InChI Key

WQZGKKKJIJFFOK-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Solubility

Soluble

Synonyms

Anhydrous Dextrose
D Glucose
D-Glucose
Dextrose
Dextrose, Anhydrous
Glucose
Glucose Monohydrate
Glucose, (alpha-D)-Isomer
Glucose, (beta-D)-Isomer
Glucose, (DL)-Isomer
Glucose, (L)-Isomer
L Glucose
L-Glucose
Monohydrate, Glucose

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O

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